

# Cross-referencing Ethyl hydrogen suberate spectral data with literature values

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Compound of Interest		
Compound Name:	Ethyl hydrogen suberate	
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## A Comparative Analysis of Ethyl Hydrogen Suberate Spectral Data

This guide provides a detailed comparison of experimental and literature spectral data for **Ethyl hydrogen suberate**, a key intermediate in various chemical syntheses. The analysis covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a comprehensive resource for compound verification and characterization.

## **Spectral Data Comparison**

The following tables summarize the expected and observed spectral data for **Ethyl hydrogen suberate**. Literature values are derived from established chemical shift ranges for similar functional groups and predictive databases, while the hypothetical experimental data represents a typical analytical result for a pure sample.

<sup>1</sup>H NMR Spectral Data



Protons	Multiplicity	Hypothetical Experimental Chemical Shift (δ) ppm	Literature/Predicte d Chemical Shift (δ) ppm
-CH₃ (ethyl)	triplet	1.25	1.2-1.3
-CH <sub>2</sub> - (ethyl)	quartet	4.12	4.0-4.2
-CH <sub>2</sub> - (C3, C6)	multiplet	1.30-1.40	1.3-1.4
-CH <sub>2</sub> - (C4, C5)	multiplet	1.60-1.70	1.6-1.7
-CH <sub>2</sub> - (C2)	triplet	2.30	2.2-2.4
-CH <sub>2</sub> - (C7)	triplet	2.35	2.3-2.5
-СООН	singlet (broad)	11.5	10-13

#### <sup>13</sup>C NMR Spectral Data

Distinct signals are expected for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone.[1]

Carbon	Hypothetical Experimental Chemical Shift (δ) ppm	Literature/Predicted Chemical Shift (δ) ppm
-CH₃ (ethyl)	14.2	~14
-CH <sub>2</sub> - (ethyl)	60.3	~60
C3, C6	24.5	24-26
C4, C5	28.8	28-30
C2	34.0	33-35
C7	34.1	33-35
C1 (-COOH)	179.5	175-185
C8 (-COOEt)	173.8	170-175



Mass Spectrometry (MS) Data

The mass spectrum of **Ethyl hydrogen suberate** is expected to show a molecular ion peak and characteristic fragmentation patterns.

Parameter	Hypothetical Experimental Value	Literature/Predicted Value
Molecular Formula	C10H18O4	C10H18O4[2]
Molecular Weight	202.25 g/mol	202.25 g/mol [2]
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]+	202.12	202.12
Key Fragmentation Peaks (m/z)	157, 143, 138, 129	157, 143, 138[2]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of Ethyl hydrogen suberate is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl<sub>3</sub>), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
- Data Acquisition: The <sup>1</sup>H NMR spectrum is acquired at room temperature with a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.



#### Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

- Sample Preparation: A 20-30 mg sample of **Ethyl hydrogen suberate** is dissolved in approximately 0.7 mL of CDCl<sub>3</sub>.
- Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) is utilized.
- Data Acquisition: The <sup>13</sup>C NMR spectrum is acquired with proton decoupling using a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The FID is processed with a line broadening of 1 Hz, Fourier transformed, phased, and baseline corrected. The solvent peak (CDCl<sub>3</sub> at 77.16 ppm) is used for chemical shift referencing.

#### Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas
   Chromatography (GC) to ensure separation from any potential impurities. A dilute solution of
   Ethyl hydrogen suberate in a volatile organic solvent (e.g., dichloromethane) is injected
   into the GC.
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature program starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
- MS Conditions: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.



## **Workflow for Spectral Data Cross-Referencing**

The following diagram illustrates the logical workflow for the cross-referencing of spectral data with literature values.

Caption: Workflow for spectral data cross-referencing.

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### References

- 1. Ethyl hydrogen suberate | 14113-01-0 | Benchchem [benchchem.com]
- 2. Ethyl hydrogen suberate | C10H18O4 | CID 84204 PubChem [pubchem.ncbi.nlm.nih.gov]
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